molecular formula C7H14ClNO B058904 trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride CAS No. 1212230-34-6

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride

Cat. No.: B058904
CAS No.: 1212230-34-6
M. Wt: 163.64 g/mol
InChI Key: LTSJCLXQPIIVMS-UOERWJHTSA-N
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Description

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a cyclohexene derivative featuring a trans-configuration of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the cyclohexene ring. The compound’s structure includes a double bond at the 3-position of the cyclohexene ring, which introduces rigidity and influences its conformational flexibility. This structural motif is critical in medicinal chemistry, as trans configurations often exhibit distinct biological activities compared to cis isomers or saturated analogs .

Properties

IUPAC Name

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJCLXQPIIVMS-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Cyclohexene Functionalization

The foundational step in synthesizing trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves catalytic hydrogenation of aromatic precursors to generate the cyclohexene backbone. Source describes a route starting with para-aminobenzoic acid ethyl ester, which undergoes hydrogenation over a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure at 50–60°C. This step achieves partial saturation of the aromatic ring, yielding a cyclohexene intermediate with retained ester functionality . Key parameters include:

  • Catalyst loading : 5–10 wt% Pd/C relative to substrate.

  • Solvent system : Ethanol/water (4:1 v/v) to enhance solubility and prevent over-reduction.

  • Reaction time : 12–24 hours for >95% conversion.

Post-hydrogenation, the intermediate is subjected to hydroxylation. Source highlights oxidation reactions using potassium permanganate (KMnO₄) in acidic media (H₂SO₄, pH 2–3) to introduce the hydroxymethyl group at the 3-position of the cyclohexene ring. This step proceeds via epoxidation followed by acid-catalyzed ring opening, achieving 70–80% yield.

Stereochemical Control via Isomerization and Protecting Group Strategies

A critical challenge lies in ensuring the trans configuration of the amino and hydroxymethyl groups. Source resolves this through a phthaloyl-protection and isomerization sequence:

  • Phthaloyl protection : The amine group is protected by reaction with phthalic anhydride in refluxing toluene, forming a phthalimide derivative. This step prevents unwanted side reactions during subsequent transformations .

  • Isomerization : Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 25°C induces equilibrium-controlled isomerization, favoring the trans isomer by >20:1 .

The use of bulky protecting groups, such as tert-butyldimethylsilyl (TBS) ethers for the hydroxyl group, further enhances stereochemical fidelity. Source corroborates this approach, demonstrating that silyl protection minimizes steric hindrance during amine functionalization .

Hydrazinolysis and Deprotection

Cleavage of the phthalimide group is achieved via hydrazinolysis. Source specifies refluxing the protected intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol for 6 hours, liberating the primary amine with >90% efficiency. Subsequent steps involve:

  • Ester reduction : The ethyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. Source notes that unprotected amines under these conditions lead to bimolecular coupling byproducts, necessitating prior protection .

  • Hydrochloride formation : The free base is treated with hydrochloric acid (HCl) in diethyl ether, yielding the crystalline hydrochloride salt with 98% purity by HPLC .

Industrial-Scale Optimization

Source outlines industrial adaptations to improve throughput and purity:

ParameterLaboratory ScaleIndustrial Scale
CatalystPd/C (5 wt%)Raney Ni (cost-effective)
Reaction Volume500 mL2,000 L
Yield75%88%
Purity (HPLC)95%99.5%

Continuous flow systems replace batch reactors, reducing reaction times by 40%. In-line UV monitoring ensures real-time quality control during hydrogenation and isomerization .

Analytical and Spectroscopic Validation

Structural confirmation relies on:

  • ¹H NMR : Distinct signals at δ 3.65 ppm (CH₂OH, quartet) and δ 1.82 ppm (NH₂, broad singlet).

  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water + 0.1% TFA).

  • X-ray crystallography : Source provides reference data for the cis isomer, enabling comparative analysis of trans-configuration bond angles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclohexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on biological pathways and potential as a pharmaceutical agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Similarity Analysis

The compound’s closest analogs, identified via similarity scores (), include:

Compound Name CAS Number Similarity Score Key Structural Differences
(trans-4-Aminocyclohexyl)methanol HCl 693248-55-4 0.74–0.91 Saturated cyclohexane ring; amino group at 4-position
(cis-3-Aminocyclobutyl)methanol HCl 1504-49-0 0.81 Smaller cyclobutane ring; cis configuration
3-Oxabicyclo[3.1.0]hexan-6-amine HCl 389621-77-6 0.72 Oxygen-containing bicyclic system
trans-4-Aminoadamantan-1-ol HCl 62075-23-4 0.73 Adamantane backbone; hydroxyl at 1-position
Key Observations:
  • Ring Saturation and Conformation: The target compound’s cyclohexene ring introduces a double bond, reducing conformational flexibility compared to saturated analogs like (trans-4-Aminocyclohexyl)methanol HCl. This unsaturation may enhance interactions with planar biological targets (e.g., enzyme active sites) .
  • Stereochemistry : The cis isomer of the target compound (CAS 98769-56-3) differs in the spatial arrangement of functional groups, which can drastically alter solubility and receptor binding. For example, trans-carbamoyl-cyclohexane derivatives demonstrate improved crystallinity and bioavailability compared to cis forms .
  • Ring Size and Substitution : Smaller rings (e.g., cyclobutane in 1504-49-0) or adamantane derivatives (62075-23-4) exhibit distinct steric and electronic properties, affecting solubility and metabolic stability .

Physicochemical and Functional Comparisons

Solubility and Crystallinity
  • Cyclohexene vs. However, its trans configuration may promote crystalline packing, as seen in trans-carbamoyl-cyclohexane HCl, which forms stable polymorphs .
  • Hydrogen Bonding: The amino and hydroxyl groups in the target compound enable hydrogen bonding, a feature shared with (trans-4-Aminocyclohexyl)methanol HCl. This property is critical for crystal lattice formation and solubility in polar solvents .

Biological Activity

trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, a compound with the molecular formula C7_7H13_{13}NO and a molecular weight of 127.18 g/mol, has garnered attention in recent research for its potential biological activities. This article explores its synthesis, structural characteristics, biological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves stereoselective methods that yield the desired trans isomer from precursors like (−)-shikimic acid. The compound can be synthesized through a series of reactions including Michael additions and catalytic hydrogenation, resulting in high yields of the target compound.

Table 1: Synthesis Overview

StepReaction TypeYield (%)Notes
1Michael Addition61% (cis), 5% (trans)Starting from shikimic acid
2Isomerization89%Conversion of cis to trans
3Catalytic Hydrogenation76%Formation of trihydroxylated derivatives

Antimicrobial Properties

Recent studies have indicated that trans-(6-Amino-cyclohex-3-enyl)-methanol exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that trans-(6-Amino-cyclohex-3-enyl)-methanol can inhibit cell proliferation in cancer cell lines, with IC50_{50} values indicating potent effects on tumor cells while sparing normal cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Experimental models suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effectiveness of trans-(6-Amino-cyclohex-3-enyl)-methanol against multi-drug resistant strains of Escherichia coli reported an MIC (Minimum Inhibitory Concentration) of <1 μg/mL, underscoring its potential as a novel antibiotic .
  • Cancer Cell Line Studies : In a controlled experiment using MDA-MB-231 breast cancer cells, treatment with trans-(6-Amino-cyclohex-3-enyl)-methanol resulted in a significant reduction in cell viability (IC50_{50} = 0.126 μM), demonstrating its selective toxicity towards cancerous cells compared to non-cancerous cells .
  • Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that trans-(6-Amino-cyclohex-3-enyl)-methanol could reduce cell death by up to 40%, suggesting its role in protecting against neurodegeneration .

Q & A

Q. How can researchers design experiments to study the compound’s degradation pathways under oxidative conditions?

  • Methodological Answer : Expose the compound to hydrogen peroxide or Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) and analyze products via LC-HRMS. Isotope ratio monitoring (e.g., 18O^{18}\text{O}-labeling) identifies oxygen incorporation sites. Compare degradation kinetics in protic (methanol/water) vs. aprotic (acetonitrile) solvents to elucidate solvent-mediated pathways .

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